1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone
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Overview
Description
1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound with the molecular formula C10H9BrN2O2 It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by methoxylation and subsequent acylation. One common method involves the following steps:
Bromination: Pyrazolo[1,5-a]pyridine is treated with bromine in the presence of a suitable solvent such as dichloromethane to introduce the bromine atom at the 6-position.
Methoxylation: The brominated intermediate is then reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group at the 4-position.
Acylation: Finally, the methoxylated intermediate is acylated with ethanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: A similar compound with a nitrile group instead of an ethanone group.
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Another similar compound with the bromine and methoxy groups at different positions.
Uniqueness
1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ethanone group, in particular, allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
1-(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)8-4-12-13-5-7(11)3-9(15-2)10(8)13/h3-5H,1-2H3 |
InChI Key |
CWZQRHZQFRPSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC |
Origin of Product |
United States |
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